molecular formula C9H6N2O2S B1361521 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid CAS No. 58792-15-7

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No. B1361521
CAS RN: 58792-15-7
M. Wt: 206.22 g/mol
InChI Key: XPQVOJPPGWAQKB-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound with numerous applications in the pharmaceutical and agrochemical industries . It belongs to the class of heterocyclic compounds and is known for its various biological activities . The IUPAC name of this compound is 4-phenyl-1H-1lambda3,2,3-thiadiazole-5-carboxylic acid . Its molecular formula is C9H6N2O2S and it has a molecular weight of 206.22 g/mol .


Synthesis Analysis

The synthesis of thiadiazole derivatives, including 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, often involves starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate . The reactions are typically monitored by thin layer chromatography (TLC) on precoated silica gel .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid includes a thiadiazole ring, a phenyl ring, and a carboxylic acid group . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Chemical Reactions Analysis

Thiadiazole derivatives, including 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, have been found to display a broad spectrum of biological activities . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .


Physical And Chemical Properties Analysis

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius . The compound’s relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Synthesis and Derivative Formation

  • 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid has been utilized in various synthetic processes. For example, it has been converted to amides, ethyl esters, and azides, showcasing its versatility in chemical transformations (Looker & Wilson, 1965).

Antineoplastic Properties

  • This compound and its derivatives have potential antineoplastic (anti-cancer) properties. Various derivatives have been synthesized and investigated for their efficacy against cancer cell lines, indicating the significance of this compound in cancer research (Kumar, Kumar, Chang, & Shah, 2010).

Inhibitory Effects on Enzymes

  • Derivatives of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid have shown inhibitory effects on certain enzymes, such as carbonic anhydrase isoenzymes. This indicates their potential in developing new therapeutic agents (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Liquid Crystalline Behaviors

  • Certain derivatives of this compound have been studied for their liquid crystalline behaviors. This research is crucial for the development of new materials with potential applications in displays and other electronic devices (Jaffer, Aldhaif, & Tomi, 2017).

Corrosion Inhibition

  • Phenyl-substituted amino thiadiazoles, including derivatives of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, have been synthesized and studied as corrosion inhibitors. This research is significant for protecting metals in industrial applications (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).

Antimicrobial Activity

  • Several studies have explored the antimicrobial activity of compounds derived from 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid. This research contributes to the discovery of new antimicrobial agents, which is vital in the fight against resistant bacterial strains (Farghaly, Abdallah, & Muhammad, 2011).

Safety And Hazards

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, and eye/face protection should be taken when handling this compound .

properties

IUPAC Name

5-phenylthiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-11-10-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQVOJPPGWAQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974317
Record name 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid

CAS RN

58792-15-7
Record name NSC19789
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JH Looker, DN THATCHER - The Journal of Organic Chemistry, 1957 - ACS Publications
The reaction of methyl diazoacetate (I) with benzoyl bromide (II) to give methyl benzoyldiazo-acetate (III) has long been known. 3 The present paper reports the results of an …
Number of citations: 17 pubs.acs.org
BP Setiloane - 1979 - spiral.imperial.ac.uk
A brief review of the more important aspects of sulphur-nitrogen and selenium-nitrogen compounds is presented. Attempts to generate aryl-thiazyl (ArSN) and selenazyls (ArSeN) have …
Number of citations: 2 spiral.imperial.ac.uk

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